REACTION_CXSMILES
|
[H-].[Na+].[S:3]1[C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[NH:8][C:7]=2[C:6](=[O:16])[CH:5]=[CH:4]1.[CH3:17][N:18]([CH2:20][CH2:21][CH2:22][Cl:23])[CH3:19].C.[OH-].[Na+]>CN(C)C=O>[ClH:23].[CH3:17][N:18]([CH3:19])[CH2:20][CH2:21][CH2:22][N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]2[S:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]1=2 |f:0.1,5.6,8.9|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C=CC(C=2NC=3C=CC=CC3C21)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
is stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 20 hours at 95°
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
the mixture is poured onto ice containing conc. HCl
|
Type
|
EXTRACTION
|
Details
|
the precipitated oil extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether is dried
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropanol, mp 226°-228° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CN(CCCN1C2=C(C=3C=CC=CC13)SC=CC2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |